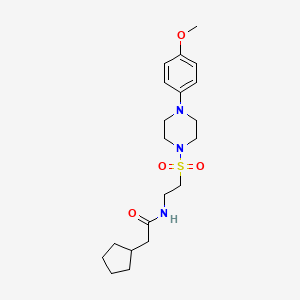

2-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of piperazine, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Applications De Recherche Scientifique

Alzheimer's Disease Therapeutics

- A study explored the synthesis of multifunctional amides, including derivatives similar to the chemical , for potential use in treating Alzheimer's disease. The enzyme inhibition activity of these compounds was evaluated against acetyl and butyrylcholinesterase enzymes, showing promising results for some compounds. This research indicates potential applications in developing new drugs for Alzheimer's disease (Hassan et al., 2018).

Antimicrobial Applications

- New pyridine derivatives have been synthesized, including structures related to the compound , showing considerable antibacterial activity. This suggests potential applications in developing new antimicrobial agents (Patel & Agravat, 2009).

Enzyme Inhibitory Studies

- Research on N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives, related to the compound , revealed inhibition potential against various enzymes. This points to potential applications in enzyme inhibition studies for therapeutic purposes (Virk et al., 2018).

Antihistamine Research

- A study on Cetirizine, a piperazine antihistamine, provides insights into the therapeutic applications of related piperazine derivatives in treating allergies. This implies potential research applications in developing new antihistamine drugs (Arlette, 1991).

Antitumor Activity

- The synthesis and evaluation of novel derivatives, including structures similar to the compound , have been studied for their antitumor activity. This research can contribute to the development of new anticancer drugs (Albratty et al., 2017).

Effects on Memory in Mice

- A study on 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, a related compound, assessed its effects on memory in mice. This suggests potential research applications in neuropharmacology and cognitive enhancement (Li Ming-zhu, 2008).

Mécanisme D'action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors . These receptors are significant targets for various neurological conditions treatment . Another potential target could be the histamine H1 receptor , as suggested by some studies .

Mode of Action

The compound exhibits high specific affinity for its targets, indicating a strong interaction

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, it might influence the pathways involving cyclin A/CDK2 , which control cell transition into the S phase and initiation of DNA replication . These pathways, termed “checkpoints,” are crucial for cell cycle regulation .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are yet to be fully characterized. Some studies suggest that it exhibits an acceptable pharmacokinetic profile . This implies that the compound has suitable properties for absorption and distribution in the body, metabolism for bioactivation or detoxification, and excretion to eliminate it from the body .

Result of Action

The compound’s action results in molecular and cellular effects that are still under investigation. Some studies suggest that it may induce apoptosis of tumor cells at certain concentrations . This indicates a potential for therapeutic use in cancer treatment .

Propriétés

IUPAC Name |

2-cyclopentyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O4S/c1-27-19-8-6-18(7-9-19)22-11-13-23(14-12-22)28(25,26)15-10-21-20(24)16-17-4-2-3-5-17/h6-9,17H,2-5,10-16H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTNQFUMKSJUQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B3001500.png)

![(4-Tert-butylphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione](/img/structure/B3001506.png)

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B3001510.png)

![(E)-N-[[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B3001515.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3001516.png)

![2-[(2-Chlorophenyl)methylcarbamoylamino]-2-methylpropanoic acid](/img/structure/B3001517.png)